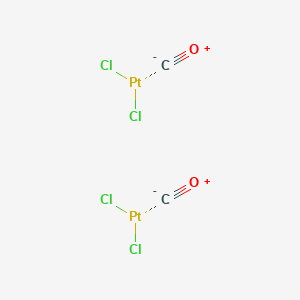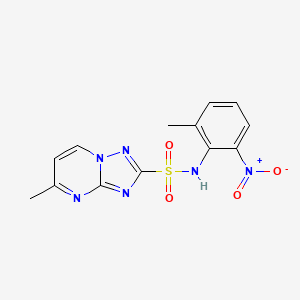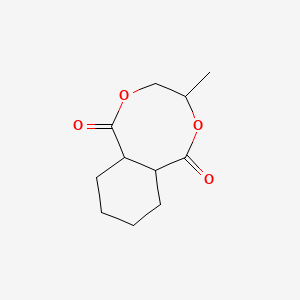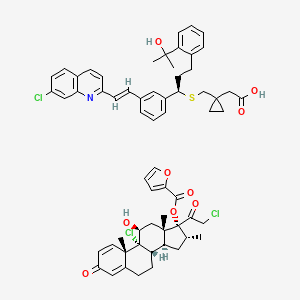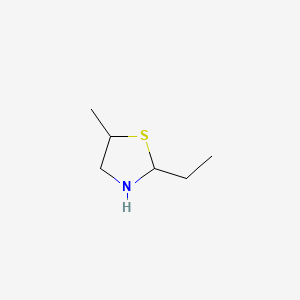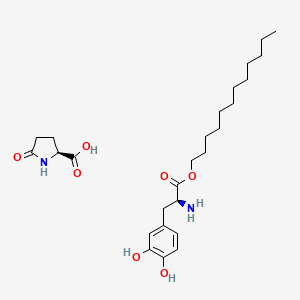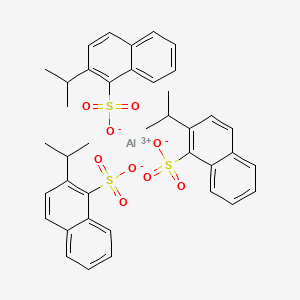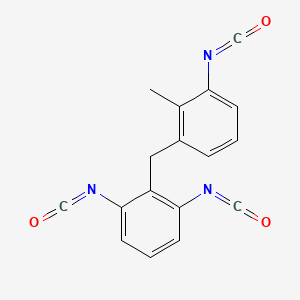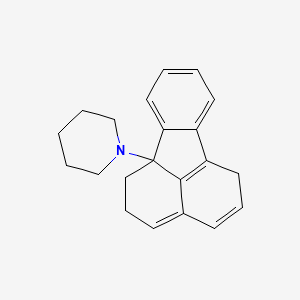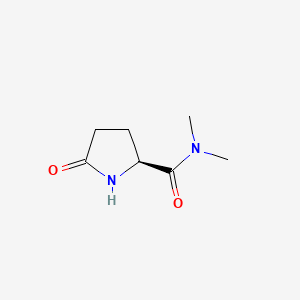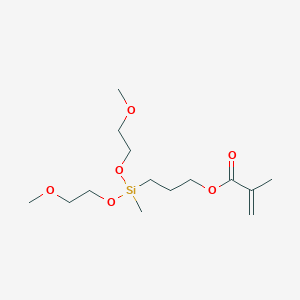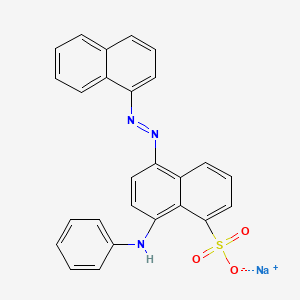
Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. It is widely used in analytical chemistry, particularly in the detection and quantification of metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate typically involves the diazotization of aniline followed by coupling with naphthalen-1-amine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to maintain the required reaction conditions and ensure high yield and purity of the final product. The purification steps often include crystallization and filtration to remove any impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as an indicator in complexometric titrations to detect metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and plastics.
Mécanisme D'action
The compound exerts its effects primarily through the formation of complexes with metal ions. The azo group (-N=N-) and the sulphonate group (-SO3Na) provide sites for coordination with metal ions, leading to the formation of stable complexes. These complexes can then be detected and quantified using various analytical techniques .
Comparaison Avec Des Composés Similaires
- Sodium 5-chloro-2-(2-hydroxy-1-naphthylazo)toluene-4-sulfonate
- 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthoic acid
Comparison: While these compounds share similar structural features, such as the presence of the azo group and sulphonate group, Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate is unique in its ability to form highly stable complexes with a wide range of metal ions. This makes it particularly valuable in analytical applications where high sensitivity and specificity are required .
Propriétés
Numéro CAS |
83006-58-0 |
|---|---|
Formule moléculaire |
C26H18N3NaO3S |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
sodium;8-anilino-5-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H19N3O3S.Na/c30-33(31,32)25-15-7-13-21-23(16-17-24(26(21)25)27-19-10-2-1-3-11-19)29-28-22-14-6-9-18-8-4-5-12-20(18)22;/h1-17,27H,(H,30,31,32);/q;+1/p-1 |
Clé InChI |
RFDUMAZSFNDRFC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=CC5=CC=CC=C54)C=CC=C3S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


